
tris-(4-Chlorophenyl)-sulfonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris-(4-Chlorophenyl)-sulfonium chloride is an organosulfur compound characterized by the presence of three 4-chlorophenyl groups attached to a sulfonium ion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris-(4-Chlorophenyl)-sulfonium chloride typically involves the reaction of tris-(4-chlorophenyl)phosphine with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonium salt. The general reaction can be represented as follows: [ \text{(C}_6\text{H}_4\text{Cl)}_3\text{P} + \text{SCl}_2 \rightarrow \text{(C}_6\text{H}_4\text{Cl)}_3\text{S}+\text{Cl}- ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: Tris-(4-Chlorophenyl)-sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted sulfonium salts.
科学的研究の応用
Tris-(4-Chlorophenyl)-sulfonium chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of tris-(4-Chlorophenyl)-sulfonium chloride involves its interaction with various molecular targets The sulfonium ion can act as an electrophile, reacting with nucleophilic sites on biomolecules This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects
類似化合物との比較
Tris-(4-Chlorophenyl)methanol: A related compound with similar structural features but different chemical properties.
Tris-(4-Chlorophenyl)methane: Another structurally related compound with distinct reactivity.
Comparison: Tris-(4-Chlorophenyl)-sulfonium chloride is unique due to the presence of the sulfonium ion, which imparts distinct chemical reactivity compared to its methanol and methane analogs. The sulfonium ion’s electrophilic nature allows for unique interactions with nucleophiles, making it valuable in various chemical and biological applications.
特性
分子式 |
C18H12Cl4S |
|---|---|
分子量 |
402.2 g/mol |
IUPAC名 |
tris(4-chlorophenyl)sulfanium;chloride |
InChI |
InChI=1S/C18H12Cl3S.ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;/h1-12H;1H/q+1;/p-1 |
InChIキー |
WZVFMENTBPLKRY-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC=C1[S+](C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




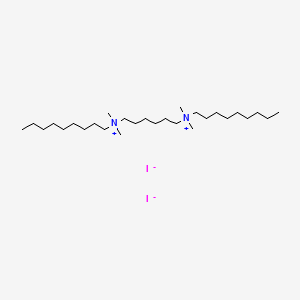
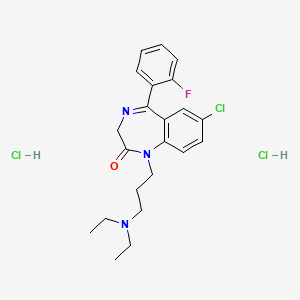
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![4-(4-(Dimethylamino)phenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one](/img/structure/B13737129.png)
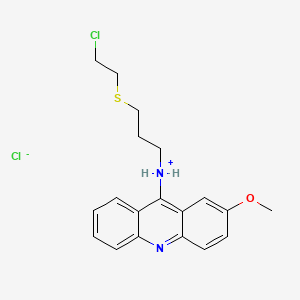
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

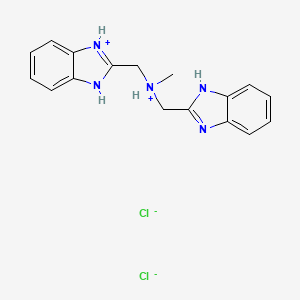

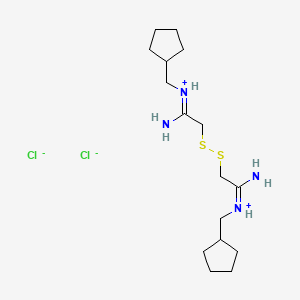
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

